[Di(benzenesulfonyl)methylidene](triphenyl)-lambda~5~-arsane
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Overview
Description
Di(benzenesulfonyl)methylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of benzenesulfonyl groups and a triphenylarsane core
Preparation Methods
The synthesis of Di(benzenesulfonyl)methylidene-lambda~5~-arsane typically involves the reaction of triphenylarsane with benzenesulfonyl chloride under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a strong base such as sodium hydride to deprotonate the benzenesulfonyl chloride, facilitating its nucleophilic attack on the triphenylarsane. The reaction is typically conducted in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
Di(benzenesulfonyl)methylidene-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts like aluminum chloride or ferric chloride. .
Scientific Research Applications
Di(benzenesulfonyl)methylidene-lambda~5~-arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in cancer cells.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Di(benzenesulfonyl)methylidene-lambda~5~-arsane involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the triphenylarsane core can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Compared to similar compounds, Di(benzenesulfonyl)methylidene-lambda~5~-arsane exhibits unique properties due to the presence of both benzenesulfonyl and triphenylarsane groups. Similar compounds include:
N,N’-di(benzenesulfonyl)-p-phenylenediamine: This compound also contains benzenesulfonyl groups but differs in its core structure, leading to different chemical and biological properties.
Triphenylphosphine derivatives: These compounds share the triphenyl core but have phosphorus instead of arsenic, leading to different chemical behaviors and uses
Properties
CAS No. |
117953-09-0 |
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Molecular Formula |
C31H25AsO4S2 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
bis(benzenesulfonyl)methylidene-triphenyl-λ5-arsane |
InChI |
InChI=1S/C31H25AsO4S2/c33-37(34,29-22-12-4-13-23-29)31(38(35,36)30-24-14-5-15-25-30)32(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H |
InChI Key |
WTEDQUGXCYWVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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